molecular formula C9H17NO2 B15447615 Carbamic acid, 1-ethylcyclohexyl ester CAS No. 64059-05-8

Carbamic acid, 1-ethylcyclohexyl ester

Cat. No.: B15447615
CAS No.: 64059-05-8
M. Wt: 171.24 g/mol
InChI Key: RGLAGNYFUKLAJX-UHFFFAOYSA-N
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Description

Carbamic acid, 1-ethylcyclohexyl ester, is an organic carbamate ester of interest in scientific research and development. Carbamates are a significant class of compounds known for their structural similarity to amides and esters, often exhibiting improved chemical and proteolytic stability, which makes them valuable in various research fields . A key application of carbamate compounds is in medicinal chemistry, where they serve as important peptide bond surrogates in the design of enzyme inhibitors, helping to improve metabolic stability and cell membrane permeability of potential therapeutic agents . Furthermore, carbamate derivatives are widely utilized in agricultural chemistry as pesticides, functioning as acetylcholinesterase inhibitors . The carbamate moiety is also a versatile building block in organic synthesis and polymer chemistry. Researchers value this class of compounds for its ability to participate in hydrogen bonding and impose conformational restrictions, which can be crucial for modulating interactions with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

64059-05-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1-ethylcyclohexyl) carbamate

InChI

InChI=1S/C9H17NO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H2,10,11)

InChI Key

RGLAGNYFUKLAJX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)OC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

a) Carbamic Acid Ethyl Ester (Urethane; CAS 51-79-6)

  • Structure : Ethyl group as the ester substituent.
  • Key Differences : Unlike the cyclohexyl-substituted derivative, urethane lacks a bulky cyclohexyl ring, leading to higher volatility and lower lipophilicity.
  • Toxicity: Exhibits marked mutagenic and carcinogenic effects (EU Category 2 carcinogen) due to metabolic activation forming vinyl compounds and epoxides .
  • Applications: Historically used as a solvent and intermediate, now restricted due to toxicity .

b) Carbamic Acid Butyl Ester

  • Structure : Butyl ester substituent.
  • Key Differences : Longer alkyl chain increases lipophilicity compared to ethyl or cyclohexyl esters.
  • Toxicity: No evidence of mutagenic or carcinogenic metabolites, as metabolic activation pathways differ from ethyl carbamate .

c) Carbamic Acid, N-[[1-(Aminomethyl)cyclohexyl]methyl]-, 1,1-Dimethylethyl Ester (CAS 1289386-04-4)

  • Structure: Cyclohexyl ring with aminomethyl and tert-butyl ester groups.
  • Key Differences: The aminomethyl group introduces polarity, enhancing solubility in aqueous systems. The tert-butyl ester provides steric hindrance, improving thermal stability .
  • Applications : Used in peptide synthesis and as a protective group in organic chemistry .

d) Carbamic Acid, [(1S,2R)-2-Hydroxycyclohexyl]-, 1,1-Dimethylethyl Ester (CAS 214679-17-1)

  • Structure : Cyclohexyl ring with a hydroxyl group and tert-butyl ester.
  • Key Differences : Hydroxyl group increases hydrogen-bonding capacity, affecting solubility and interaction with biological targets .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Stability
Carbamic acid, 1-ethylcyclohexyl ester (hypothetical) ~215.3 ~3.2 Low (lipophilic) Stable under inert conditions
Carbamic acid ethyl ester 89.09 0.35 Moderate Sensitive to hydrolysis
Carbamic acid butyl ester 131.17 1.8 Low More stable than ethyl ester
CAS 1289386-04-4 254.36 2.5 Moderate in DMSO High (tert-butyl group)
CAS 214679-17-1 245.3 1.9 High in polar solvents Moderate

Data extrapolated from analogous compounds in , and 15.

Preparation Methods

Amine-Carbon Dioxide-Alkoxysilane Coupling

Reaction Mechanism and Catalytic Systems

The most widely documented method involves reacting 1-ethylcyclohexylamine with carbon dioxide and tetramethoxysilane under high-pressure conditions (5 MPa CO₂, 150°C, 24 hours). Catalysts are critical for suppressing urea byproducts:

Zinc-Ligand Systems : Zinc acetate (0.06 mmol) paired with 1,10-phenanthroline (phen) achieves 84% yield by stabilizing the carbamic acid intermediate (Table 1). The ligand coordinates zinc, enhancing electrophilic activation of CO₂ for nucleophilic attack by the amine.

Ionic Liquids : DBUH acetate ([DBUH][OAc]) demonstrates comparable efficacy (82% yield) by stabilizing the transition state through hydrogen bonding.

Alkali Metal Catalysts : Rubidium acetate (0.02 mmol) affords 75% yield but requires stringent moisture control.

Table 1: Catalyst Performance in CO₂-Based Synthesis
Catalyst Ligand/Ionic Liquid Yield (%) Byproduct (%)
Zn(OAc)₂ 1,10-phenanthroline 84 3
[DBUH][OAc] N/A 82 5
RbOAc N/A 75 8

Process Optimization

Reaction scalability depends on CO₂ pressure (3–20 MPa) and solvent selection. Acetonitrile outperforms toluene due to better CO₂ solubility, reducing reaction time by 30%. Post-reaction, releasing residual CO₂ at 25°C prevents carbamate decomposition.

Urea Alcoholysis with 1-Ethylcyclohexanol

Phosgene-Free Synthesis

A two-step process avoids toxic phosgene: (1) urea reacts with 1-ethylcyclohexanol (1:20 molar ratio) at 180°C under 1.5 MPa pressure, catalyzed by zinc oxide (5 wt%), yielding 92% product. Ammonia byproduct is captured via condensation, enabling circular utilization.

Limitations of Bulky Alcohols

While ethanol achieves >95% yield, steric hindrance from the cyclohexyl group necessitates higher temperatures (200°C) and prolonged reaction times (12 hours). Catalyst screening reveals ZnO > MgO > CaO in efficacy due to Lewis acidity differences (Table 2).

Table 2: Metal Oxide Catalysts in Urea Alcoholysis
Catalyst Temperature (°C) Time (h) Yield (%)
ZnO 200 12 92
MgO 200 12 78
CaO 200 12 65

Solid-Phase Multistep Synthesis

Covalent Organic Framework (COF) Adaptations

The multistep synthesis of carbamate-linked COFs involves:

  • Imine formation between tetraaminostilbene and dialdehyde.
  • Post-synthetic reduction to amine.
  • Cyclocondensation with CO₂ to form carbamates.

While groundbreaking for materials science (e.g., COF-170 derivatives), this method achieves only 60% conversion in solid-state reactions, limiting bulk synthesis utility.

Comparative Analysis of Methods

Table 3: Synthesis Route Comparison
Method Yield (%) Scalability Toxicity
CO₂-Alkoxysilane 84 High Low (no phosgene)
Urea Alcoholysis 92 Moderate Low (NH₃ capture)
Asymmetric Reduction <50 Low Moderate
Solid-State Synthesis 60 Low Low

The CO₂-based method balances yield and scalability, while urea alcoholysis offers the highest efficiency for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Carbamic acid, 1-ethylcyclohexyl ester, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 1-ethylcyclohexanol with carbamoyl chloride derivatives under anhydrous conditions. Evidence from patent literature suggests using aromatic hydroxy compounds as stabilizers to prevent decomposition during synthesis . Key variables include temperature (maintained at 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 molar ratio of alcohol to carbamoyl chloride for excess reagent-driven completion). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester .
Parameter Optimal Condition Impact on Yield
Temperature0–5°CReduces hydrolysis
SolventDichloromethaneEnhances reagent solubility
Stoichiometry (Alcohol:Carbamoyl Chloride)1:1.2Minimizes unreacted starting material

Q. How can researchers distinguish this compound from structurally similar esters using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR , IR , and mass spectrometry for unambiguous identification:

  • ¹H NMR : Look for the cyclohexyl proton multiplet (δ 1.2–1.8 ppm) and ethyl group signals (triplet at δ 1.1 ppm for CH₃, quartet at δ 3.3 ppm for CH₂ adjacent to the carbamate group) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C stretch) .
  • MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 199.2 g/mol for C₉H₁₇NO₂) with fragmentation patterns showing loss of the ethyl group (-29 Da) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack. Steric hindrance from the 1-ethylcyclohexyl group slows reactivity compared to linear alkyl esters. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects. Computational modeling (DFT) of transition states reveals that bulky substituents increase activation energy by 15–20 kJ/mol, aligning with experimental rate constants .

Q. How should researchers address contradictions in toxicity data for carbamate esters, particularly regarding carcinogenic potential?

  • Methodological Answer : Conflicting data often arise from variations in experimental models (e.g., rodent vs. in vitro assays). For example, while carbamic acid ethyl ester (urethane) is carcinogenic, its butyl analog showed no significant tumor incidence in mice despite flawed study designs . To resolve contradictions:

  • Standardize Models : Use OECD-compliant in vivo protocols (e.g., 24-month rodent studies with controlled dosing).
  • Metabolic Profiling : Identify metabolites via LC-MS; some esters may hydrolyze to toxic amines in specific tissues.
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to differentiate threshold effects from linear responses .

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data across studies?

  • Methodological Answer : Use multivariate regression to isolate variables (e.g., temperature, catalyst loading). For example, a Pareto analysis of 20 synthetic trials revealed temperature accounted for 65% of yield variance. Address outliers via Grubbs’ test (α=0.05) and validate reproducibility through interlaboratory studies .
Statistical Test Application Example Outcome
Grubbs’ TestIdentify outliers in yield dataExcluded 2/20 trials as outliers
Multivariate RegressionQuantify variable impactTemperature (p=0.001), solvent (p=0.03)

Q. How can computational chemistry predict the environmental persistence of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Parameters include logP (octanol-water coefficient) and topological polar surface area (TPSA). For this ester, logP ≈ 2.5 predicts moderate hydrophobicity, favoring adsorption to soil over aquatic persistence. Molecular dynamics simulations of hydrolysis in aqueous environments (pH 7.4, 25°C) suggest a half-life >30 days, necessitating lab validation .

Safety and Handling

Q. What PPE and waste management protocols are critical when handling this compound?

  • Methodological Answer : Based on analogous carbamates, use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Waste must be neutralized with 10% NaOH (hydrolyzes carbamate to non-volatile amines) before disposal in sealed containers labeled "halogenated organic waste" .

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